4-Fluorophenyl Methyl Sulfone-d4

Catalog No.
S1770077
CAS No.
1189981-42-7
M.F
C7H7FO2S
M. Wt
178.214
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorophenyl Methyl Sulfone-d4

CAS Number

1189981-42-7

Product Name

4-Fluorophenyl Methyl Sulfone-d4

IUPAC Name

1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfonylbenzene

Molecular Formula

C7H7FO2S

Molecular Weight

178.214

InChI

InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D

InChI Key

DPJHZJGAGIWXTD-QFFDRWTDSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)F

Synonyms

1-Fluoro-4-(methylsulfonyl)benzene-d4; p-Fluorophenyl Methyl Sulfone-d4; 1-Fluoro-4-methanesulfonylbenzene-d4; 4-Methylsulfonyl-1-fluorobenzene-d4; Methyl 4-Fluorophenyl-d4 Sulfone; NSC 226256-d4; p-Fluorophenyl-d4 Methyl Sulfone;

Isotopically labeled molecule for studies involving Deuterium (Hydrogen-2)

4-Fluorophenyl Methyl Sulfone-d4 (C7H3D4FO2S) is a specifically isotopically labeled version of 4-Fluorophenyl Methyl Sulfone (C7H7FO2S). The key difference lies in the replacement of four hydrogen atoms with deuterium (hydrogen-2) in the methyl group (CH3) of the molecule. This substitution with a heavier isotope can be beneficial for various scientific research applications ().

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

One primary application of 4-Fluorophenyl Methyl Sulfone-d4 is in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to obtain detailed information about the structure and dynamics of molecules. The substitution of hydrogen with deuterium can offer several advantages in NMR studies:

  • Reduced signal overlap: Protons (hydrogen-1 nuclei) are abundant in biological molecules and often lead to signal overlap in NMR spectra. Replacing protons with deuterium simplifies the spectra by eliminating their signals, allowing for better resolution of signals from other nuclei ().
  • Improved signal-to-noise ratio: Deuterium has a different magnetic moment compared to hydrogen. This difference can sometimes lead to a stronger NMR signal from neighboring nuclei, improving the signal-to-noise ratio in the spectra.

4-Fluorophenyl Methyl Sulfone-d4 is a deuterated derivative of 4-Fluorophenyl Methyl Sulfone, characterized by its molecular formula C7H3D4FO2SC_7H_3D_4FO_2S and a molecular weight of 178.22 g/mol. The compound features a sulfone functional group, which is a sulfur atom bonded to two oxygen atoms and a carbon atom, along with a fluorinated phenyl ring. The deuteration (substitution of hydrogen with deuterium) enhances the compound's utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy where isotopic labeling can provide clearer insights into molecular behavior and interactions.

  • Oxidation: This compound can be oxidized to form sulfoxides or further sulfones using oxidizing agents like hydrogen peroxide or sodium periodate.
  • Reduction: It can undergo reduction reactions, reverting to the corresponding sulfide when treated with reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The fluorine atom in the compound can be substituted by nucleophiles, leading to various derivatives depending on the nucleophile used.

These reactions underline its versatility as a reagent in synthetic organic chemistry.

The synthesis of 4-Fluorophenyl Methyl Sulfone-d4 typically involves the oxidation of 4-Fluorophenyl Methyl Sulfide using an oxidizing agent. Common methods include:

  • Oxidation with Hydrogen Peroxide: This method involves treating the sulfide with hydrogen peroxide under acidic conditions.
  • Oxidation with Sodium Periodate: Another effective approach that yields high purity sulfone derivatives.
  • Deuteration: The incorporation of deuterium can be achieved during the synthesis process by using deuterated solvents or reagents .

These methods allow for the efficient production of this compound in research laboratories.

4-Fluorophenyl Methyl Sulfone-d4 has diverse applications across various fields:

  • Analytical Chemistry: It serves as a reference standard due to its unique isotopic composition, aiding in mass spectrometry and NMR studies.
  • Biological Research: Utilized in proteomics for studying protein dynamics and interactions.
  • Chemical Synthesis: Acts as a building block for synthesizing more complex molecules and specialty chemicals .

Its unique properties make it valuable for both academic research and industrial applications.

Interaction studies involving 4-Fluorophenyl Methyl Sulfone-d4 focus on its role as an inhibitor or modulator of enzymatic activity. The compound's ability to selectively bind to specific proteins can lead to changes in cellular processes, making it a candidate for further investigation in drug development and therapeutic applications. Its isotopic labeling also facilitates tracking interactions at the molecular level, providing insights into mechanism pathways .

Several compounds share structural similarities with 4-Fluorophenyl Methyl Sulfone-d4, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-Fluorophenyl Methyl SulfoneC7H7FO2SC_7H_7FO_2SNon-deuterated version; similar reactivity
4-Fluorophenyl Methyl SulfideC7H7FSC_7H_7FSPrecursor with different reactivity
4-Chlorophenyl Methyl SulfoneC7H7ClO2SC_7H_7ClO_2SSimilar sulfone structure; different halogen
2-Fluorophenyl Methyl SulfoneC7H7FO2SC_7H_7FO_2SDifferent position of fluorine on the ring

These compounds highlight the uniqueness of 4-Fluorophenyl Methyl Sulfone-d4 due to its deuterated nature, making it particularly useful for isotopic studies while retaining similar chemical properties to its non-deuterated counterparts .

Dates

Last modified: 08-15-2023

Explore Compound Types